N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide is a structurally complex acetamide derivative characterized by two key moieties:
- Tetrahydro-2H-pyran core: A six-membered oxygen-containing ring substituted with a 4-methoxyphenyl group at the 4-position and a methyl group bridging to the acetamide functionality.
- Indole-acetamide unit: A 4-methylindole group linked via an acetamide spacer.
Properties
Molecular Formula |
C24H28N2O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28N2O3/c1-18-4-3-5-22-21(18)10-13-26(22)16-23(27)25-17-24(11-14-29-15-12-24)19-6-8-20(28-2)9-7-19/h3-10,13H,11-12,14-17H2,1-2H3,(H,25,27) |
InChI Key |
MBHHSSLYHYZGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates to form N-aryloxamides . Another approach is the condensation of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid with primary amines, yielding N,N’-disubstituted succinamides .
Chemical Reactions Analysis
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique properties may have industrial applications.
Mechanism of Action
The precise mechanism remains an active area of research. it likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Acetamide Derivatives
The compound shares structural motifs with several analogues reported in the literature:
A. Thiazole-Piperazine-Acetamide Derivatives ()
Compounds such as 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) and 18 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide) exhibit:
- Substituent-driven variations : The 4-methoxyphenyl group enhances polarity and hydrogen-bonding capacity compared to chloro or fluoro substituents (e.g., compounds 14 and 15 ) .
- Physical properties : Melting points range from 269°C to 303°C, with higher values observed in symmetrically substituted derivatives (e.g., 18 at 302–303°C) due to crystallinity .
B. Pyrimidoindole-Thioacetamide Derivatives ()
N-(4-Methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide incorporates a pyrimidoindole core instead of tetrahydro-2H-pyran. The sulfur atom in the thioacetamide linker may alter electronic properties and bioavailability compared to oxygen-based acetamides .
C. Tetrahydro-2H-Pyran-Containing Analogues ()
Comparative Data Table
Key Structural and Functional Differences
The indole moiety in the target compound is electron-rich, enabling π-π stacking, whereas thiazole derivatives () exhibit sulfur-based polar interactions .
Substituent Effects: Methoxyphenyl groups enhance solubility and metabolic stability compared to halogens (e.g., 14 with 4-chlorophenyl in ) .
Synthetic Accessibility :
- Yields for similar acetamide derivatives range from 50% () to 86% (), suggesting that the target compound’s synthesis may require optimized coupling conditions for the tetrahydro-2H-pyran-indole assembly .
Biological Activity
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methyl-1H-indol-1-yl)acetamide is a complex organic compound notable for its unique structural features, including an indole nucleus and a tetrahydropyran ring. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula:
- Molecular Formula: C₁₈H₁₉N₃O₂
- Molecular Weight: 305.36 g/mol
The structure includes:
- An indole moiety , which is often associated with various biological activities.
- A tetrahydropyran ring , contributing to the compound's stability and potential pharmacological properties.
Research indicates that the compound may exhibit a range of biological activities, including:
- Antimicrobial Activity: Compounds with similar structures have shown efficacy against various bacterial strains. The presence of the indole structure is particularly significant as it is linked to antimicrobial properties.
- Antiviral Properties: Indole derivatives have been explored for their antiviral capabilities, particularly against viruses like hepatitis C and influenza. The specific interactions of this compound with viral proteins remain to be fully elucidated but are promising based on related compounds.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study highlighted that indole derivatives possess broad-spectrum antimicrobial activity. The structural characteristics of this compound suggest similar potential, warranting further investigation into its efficacy against resistant bacterial strains.
-
Antiviral Research:
- Preliminary studies on related compounds indicate that they can inhibit viral replication in vitro. For instance, compounds with indole structures have demonstrated significant activity against HCV and influenza viruses, with IC50 values often in the low micromolar range.
-
Cytotoxicity Assessments:
- In vitro cytotoxicity assays are critical for evaluating the safety profile of new compounds. Initial findings suggest that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development in antiviral therapies.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indole nucleus, tetrahydropyran ring | Antimicrobial, antiviral |
| 2-(1H-indol-3-yl)acetylglycine | Indole nucleus | Antimicrobial |
| 3-Acetylindole | Similar indole core | Antiviral |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
